(2,3-Dimethyl-2H-indazol-5-YL)boronic acid
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Overview
Description
(2,3-Dimethyl-2H-indazol-5-YL)boronic acid is an organic boronic acid compound that features a boronic acid group attached to an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-2H-indazol-5-YL)boronic acid typically involves the following steps:
Protonation of Indazole: The indazole ring is protonated to activate it for further reactions.
Formation of Aromatic Alkyne: The protonated indazole undergoes a reaction to form an aromatic alkyne intermediate.
Catalytic Borylation: The aromatic alkyne is then subjected to a catalytic borylation reaction using boronic acid reagents to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-2H-indazol-5-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
C-H Activation: The compound can participate in C-H activation reactions, where the C-H bond is directly functionalized.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(2,3-Dimethyl-2H-indazol-5-YL)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-2H-indazol-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds. In biological systems, the exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors due to its boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative used in organic synthesis.
Boronic acids: A broad class of compounds with similar boronic acid functionality but different aromatic or aliphatic groups.
Uniqueness
(2,3-Dimethyl-2H-indazol-5-YL)boronic acid is unique due to its specific combination of an indazole ring and a boronic acid group. This combination provides distinct reactivity and potential biological activity compared to other boronic acids and indole derivatives .
Properties
IUPAC Name |
(2,3-dimethylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-5-7(10(13)14)3-4-9(8)11-12(6)2/h3-5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIALFGSYWRUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N(N=C2C=C1)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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